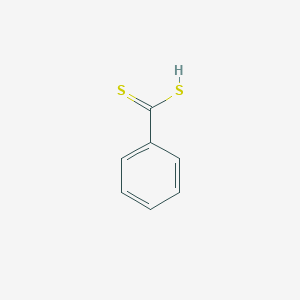
Benzenecarbodithioic acid
Cat. No. B094261
Key on ui cas rn:
121-68-6
M. Wt: 154.3 g/mol
InChI Key: ZGRWZUDBZZBJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08241575B2
Procedure details


Trimethylolpropane triacrylate was purified by passing it trough a pipette packed with hydroquinone inhibitor remover (Sigma-Aldrich cat. no. 311332) and then through a pipette filled with activated alumina. TMPTA (2.03 g, 6.8 mmol) and an excess of freshly prepared dithiobenzoic acid (6.97 g, 45.3 mmol) were dissolved in 40 mL of methylene chloride. The pink solution was allowed to reflux for 6 hours. The solution was cooled to room temperature and the solvent was evaporated off under vacuum. The dark red crude material was dry mounted on a silica column and eluted with a 10% ether:hexanes solution. A purple band and then a pink band were eluted. After all the pink compound was removed, the product began to elute as an orange band. The mobile phase was changed to 50% ether:hexanes and the product was collected. The solvent was removed under vacuum to give the product as a viscous red oil. This material was stored in the freezer at 0° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([CH2:16][O:17]C(C=C)=O)([CH2:10][O:11]C(C=C)=O)[CH2:4][O:5][C:6]([CH:8]=[CH2:9])=[O:7].C(S)(=S)C1C=CC=CC=1>C(Cl)Cl>[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[CH2:4]([C:3]([CH2:16][OH:17])([CH2:10][OH:11])[CH2:2][CH3:1])[OH:5] |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.03 g
|
|
Type
|
reactant
|
|
Smiles
|
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
|
|
Name
|
|
|
Quantity
|
6.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=S)S
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Trimethylolpropane triacrylate was purified
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
311332) and then through a pipette filled with activated alumina
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated off under vacuum
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dark red crude material was dry
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a 10% ether
|
WASH
|
Type
|
WASH
|
|
Details
|
A purple band and then a pink band were eluted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After all the pink compound was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute as an orange band
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hexanes and the product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
